molecular formula C13H25NO3 B14251726 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one CAS No. 350035-17-5

1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one

Cat. No.: B14251726
CAS No.: 350035-17-5
M. Wt: 243.34 g/mol
InChI Key: NPAOTPIZYPECIT-UHFFFAOYSA-N
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Description

1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring substituted with ethoxy and ethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one typically involves multiple steps. One common route includes the reaction of piperidine with ethyl chloroacetate to form an intermediate, which is then further reacted with ethoxyethyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Shares structural similarities but differs in the presence of a benzimidazole ring.

    1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole: Another similar compound with a benzodiazole ring.

Uniqueness: 1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

350035-17-5

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

1-[4-ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethanone

InChI

InChI=1S/C13H25NO3/c1-4-16-11-10-14-8-6-13(7-9-14,12(3)15)17-5-2/h4-11H2,1-3H3

InChI Key

NPAOTPIZYPECIT-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCC(CC1)(C(=O)C)OCC

Origin of Product

United States

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